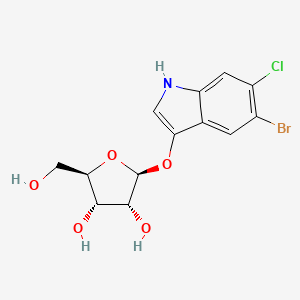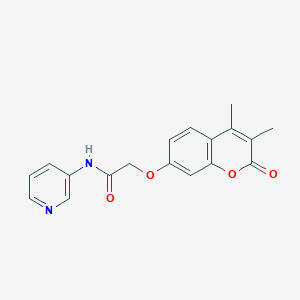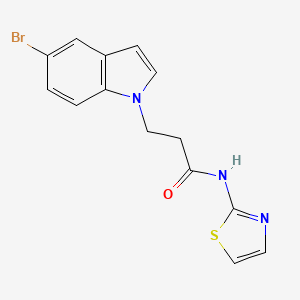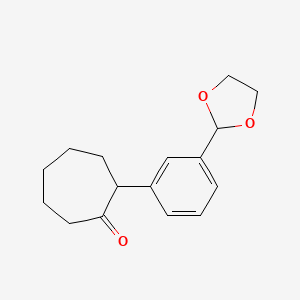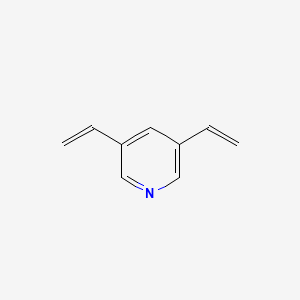
3,5-Diethenyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethenyl-pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with ethenyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethenyl-pyridine typically involves the functionalization of pyridine derivatives. One common method is the cross-coupling reaction of 3,5-dibromopyridine with ethenylboronic acid using a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethenyl-pyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3,5-diformylpyridine or 3,5-dicarboxypyridine.
Reduction: Formation of 3,5-diethenylpiperidine.
Substitution: Formation of 3,5-dihalopyridine derivatives.
Scientific Research Applications
3,5-Diethenyl-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,5-Diethenyl-pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3,5-Dimethylpyridine: Similar structure but with methyl groups instead of ethenyl groups.
3,5-Diethylpyridine: Contains ethyl groups at the 3 and 5 positions.
3,5-Dibromopyridine: Features bromine atoms at the 3 and 5 positions.
Uniqueness: 3,5-Diethenyl-pyridine is unique due to the presence of ethenyl groups, which confer distinct reactivity and potential applications compared to its methyl, ethyl, or halogenated counterparts. The ethenyl groups enhance its ability to participate in polymerization reactions and form conjugated systems, making it valuable in materials science and organic electronics.
Properties
CAS No. |
36691-18-6 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3,5-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-5-9(4-2)7-10-6-8/h3-7H,1-2H2 |
InChI Key |
SKXVLNBDHPLAIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CN=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


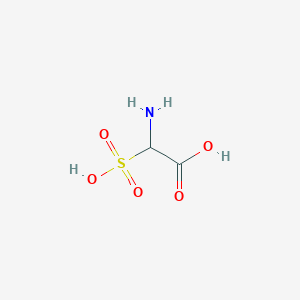
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)


![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)


![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)

![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
